![molecular formula C7H7FO2S B1200813 p-TOLUENESULFONYL FLUORIDE CAS No. 455-16-3](/img/structure/B1200813.png)
p-TOLUENESULFONYL FLUORIDE
Overview
Description
Synthesis Analysis
The synthesis of p-toluenesulfonyl fluoride can be achieved through the reaction of p-toluenesulfonyl chloride with solid potassium fluoride, using PEG-400 as a catalyst under solid–liquid phase transfer catalysis conditions at 30°C. This method highlights the efficiency of using solid–liquid phase transfer catalysis (S-L PTC) in synthesizing organic sulfonyl fluorides (Yadav & Paranjape, 2005).
Molecular Structure Analysis
The molecular structure of this compound features a toluene backbone with a sulfonyl fluoride (SO2F) group attached to the para position. This structural feature is critical for its reactivity and utility in organic synthesis. The presence of the sulfonyl fluoride group allows it to act as an electrophile in various chemical reactions, enabling the introduction of the sulfonyl group into other molecules.
Chemical Reactions and Properties
This compound participates in numerous chemical reactions, including its use as a reagent for the synthesis of α-fluoro-β-amino acrylaldehydes through the reaction with amines in the presence of a catalytic amount of fluoride ion. This highlights its versatility and efficiency in organic transformations (Funabiki et al., 1994).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Method : p-Toluenesulfonyl fluoride can be synthesized through a reaction involving p-toluenesulfonyl chloride and potassium fluoride, using PEG-400 as a catalyst under solid-liquid phase transfer catalysis (Yadav & Paranjape, 2005).
- Chemical Reactions : It reacts with inorganic fluorides in heterogeneous systems, showing increased reactivity with alkali metals from lithium to rubidium (Krylov & Mashkevich, 1986).
Applications in Organic Synthesis
- Use in Organic Synthesis : this compound is utilized in reactions with amines to produce α-fluoro-β-amino acrylaldehydes (Funabiki et al., 1994).
Environmental and Health Impact Studies
- Environmental Studies : Studies have investigated the presence and impact of perfluorooctanesulfonyl fluoride, a compound related to this compound, in human blood from various countries, indicating its widespread environmental presence (Kannan et al., 2004).
Biomedical Research
- Enzyme Inhibition : this compound has been used to inhibit γ-chymotrypsin, a key enzyme, in structural studies (Cohen, 1969).
- Biomonitoring Data : It is derived from perfluorooctanesulfonyl fluoride and used in biomonitoring studies to understand its persistence in the environment and impact on public health (Butenhoff et al., 2006).
Fluoride Anion Recognition
- Anion Recognition : It plays a role in the recognition and sensing of fluoride anions, which is significant due to fluoride's dual nature as both beneficial and potentially harmful (Cametti & Rissanen, 2009).
Additional Applications
- Fluorimetric Assay : Used in a fluorimetric assay for determining 3-hydroxykynurenine, a compound involved in various biological processes (Watanabe et al., 1970).
- Battery Technology : Investigated as an electrolyte additive in lithium-ion batteries for improved cycling performance (Che et al., 2021).
Safety and Hazards
Future Directions
Sulfonyl fluorides, including p-Toluenesulfonyl fluoride, have emerged as a workhorse functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists . Future research directions include the development of new synthetic approaches that start with sulfur-containing substrates, the development of transition-metal-catalysed processes based on palladium, copper and nickel, as well as the use of SO2F2 gas as an electrophilic hub .
Mechanism of Action
Target of Action
p-Toluenesulfonyl fluoride (p-TsF) is a sulfonyl fluoride compound that is primarily used as a reagent in organic synthesis . It is known to interact with organometallic reagents, acting as a sulfonylating agent . The primary targets of p-TsF are therefore the organometallic reagents it reacts with during synthesis .
Mode of Action
The mode of action of p-TsF involves the conversion of poor leaving groups into good leaving groups . This is achieved through the sulfonylation of organometallic reagents, which is a simple, one-step synthesis of sulfones . The sulfonyl fluoride group in p-TsF is highly reactive, making it an effective sulfonylating agent .
Biochemical Pathways
It is known that p-tsf plays a role in the synthesis of sulfones, which are involved in various biochemical processes . Sulfones are often used as building blocks in organic synthesis, contributing to the formation of a wide range of functional groups .
Pharmacokinetics
Given its use as a reagent in organic synthesis, it is likely that these properties would depend on the specific conditions of the reaction and the nature of the other compounds present .
Result of Action
The primary result of p-TsF’s action is the formation of sulfones from organometallic reagents . This can lead to the synthesis of a wide range of functional groups, depending on the specific organometallic reagents involved . In addition, p-TsF has been used in the treatment of Alzheimer’s disease and to study the DNS polymerase from spinach leaf extracts .
Action Environment
The action of p-TsF is highly dependent on the reaction conditions, including the presence of other reagents, the temperature, and the pH . For example, the sulfonylation reaction catalyzed by p-TsF can be influenced by the presence of bases . Furthermore, p-TsF is known to be moisture sensitive, indicating that the presence of water can affect its reactivity .
properties
IUPAC Name |
4-methylbenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYABADQVQHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060014 | |
Record name | Benzenesulfonyl fluoride, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
455-16-3 | |
Record name | 4-Methylbenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Toluenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonyl fluoride, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl fluoride, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluenesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of p-toluenesulfonyl fluoride?
A1: this compound (TsF), also known as tosyl fluoride, has the molecular formula C7H7FO2S and a molecular weight of 174.19 g/mol. [, ] While specific spectroscopic data is not extensively detailed in the provided research, its characterization typically involves techniques like IR, UV, and 1H NMR spectroscopy. []
Q2: What are the catalytic properties and applications of this compound?
A3: this compound is a valuable reagent in organic synthesis. One key application is its use in conjunction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to efficiently convert silyl ethers to sulfonate esters. [] This reaction proceeds smoothly in acetonitrile at room temperature and works effectively with various silyl ethers, including trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. []
Q3: Are there any computational chemistry studies on this compound?
A4: While the provided research abstracts don't detail specific computational studies, cyclic voltammetry data from a glassy carbon electrode was used to apply EC, ECE, and ECE-ECE models (with and without potential-dependent transfer coefficients) to the reduction of this compound. [] This suggests that electrochemical studies are being conducted to understand the redox behavior of this compound.
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